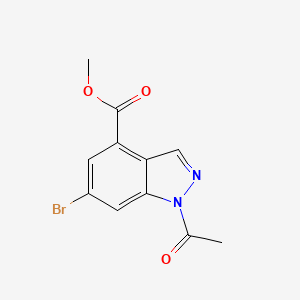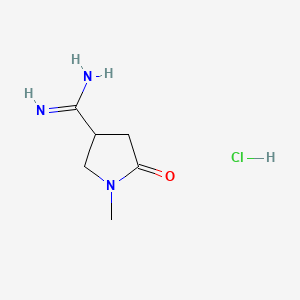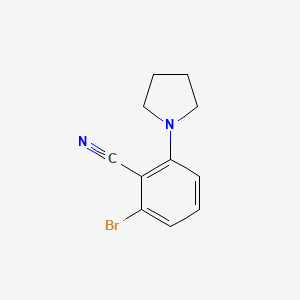
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate
Descripción general
Descripción
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.11 g/mol . It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various biologically active compounds . This compound is typically found as a white to brown solid and is used in various research and industrial applications .
Aplicaciones Científicas De Investigación
Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate has several scientific research applications:
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mecanismo De Acción
Mode of Action
Indazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been associated with various biological pathways, but the exact pathways influenced by this specific compound require further investigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate generally involves the bromination of an indazole derivative followed by acetylation and esterification reactions. One common method includes the reaction of an indazole derivative with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position . This is followed by acetylation using acetic anhydride and a base such as pyridine to introduce the acetyl group at the 1-position . Finally, esterification with methanol and a catalyst such as sulfuric acid yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The carbonyl groups in the acetyl and ester moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indazole ring can undergo oxidation to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Major Products:
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives of the original compound.
Oxidation: N-oxide derivatives of the indazole ring.
Comparación Con Compuestos Similares
- Methyl 6-bromo-1H-indazole-4-carboxylate
- Methyl 1H-indazole-4-carboxylate
- Methyl 6-nitro-1H-indazole-4-carboxylate
Comparison: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate is unique due to the presence of both the acetyl and bromine groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs . The acetyl group at the 1-position can enhance its lipophilicity and membrane permeability, while the bromine atom at the 6-position can facilitate specific interactions with biological targets .
Propiedades
IUPAC Name |
methyl 1-acetyl-6-bromoindazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-7(12)3-8(11(16)17-2)9(10)5-13-14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFAXWVSQSRJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177121 | |
| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-55-4 | |
| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-4-carboxylic acid, 1-acetyl-6-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601177121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)

